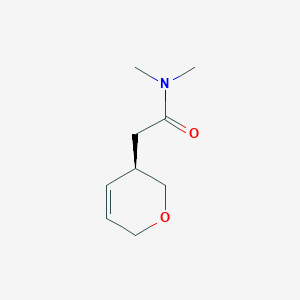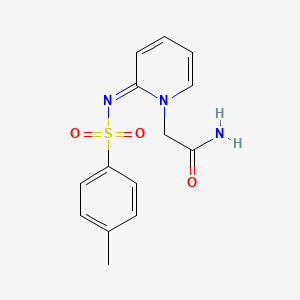
2-Methylquinoline-8-carbonitrile
Overview
Description
2-Methylquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. It has a wide range of applications in the field of scientific research, particularly in the study of biological and chemical processes.
Scientific Research Applications
Optoelectronic and Charge Transport Properties
2-Methylquinoline-8-carbonitrile derivatives have been explored for their potential in optoelectronic applications. A study by Irfan et al. (2020) on hydroquinoline derivatives, including this compound, reveals their promising structural, electronic, optical, and charge transport properties. These compounds exhibit efficient multifunctional material characteristics, suitable for optoelectronic applications (Irfan et al., 2020).
Chemosensors for Metal Ion Detection
This compound derivatives have been used in the design of chemosensors. Shally et al. (2020) developed novel chemosensors using these compounds for the selective identification of Pd2+ ions. These sensors demonstrate high selectivity and low limits of detection, making them applicable in detecting toxic metal ions (Shally et al., 2020).
Coordination Chemistry
These compounds play a significant role in coordination chemistry. Najafi et al. (2011) demonstrated the use of this compound derivatives in forming complex salts with zinc ions, exhibiting unique hydrogen bonding and coordination structures. This research contributes to the understanding of metal-ligand interactions in coordination compounds (Najafi et al., 2011).
Photophysical Properties
The photophysical properties of this compound derivatives have been studied due to their potential applications in photochemistry. HataNorisuke et al. (2006) investigated the photoinduced substitution reactions of these compounds, revealing their unique behavior under external magnetic fields. Such studies are crucial in understanding the photophysical characteristics of organic compounds (HataNorisuke et al., 2006).
Synthesis of Novel Derivatives
Research by Elkholy and Morsy (2006) focused on the synthesis of novel derivatives of this compound. Their work contributes to the development of new organic compounds with potential applications in various fields of chemistry (Elkholy & Morsy, 2006).
Safety and Hazards
Future Directions
Quinoline derivatives, including 2-Methylquinoline-8-carbonitrile, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous biological compounds containing the quinoline nucleus . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas .
properties
IUPAC Name |
2-methylquinoline-8-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYPFUYZMSQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C#N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652832 | |
| Record name | 2-Methylquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
864779-05-5 | |
| Record name | 2-Methylquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

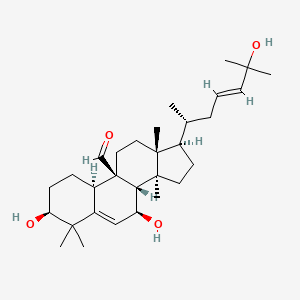


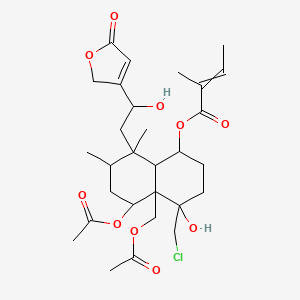
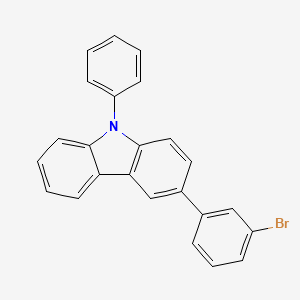
![5,9-dibromo-7,7-diphenyl-7H-Benzo[c]fluorene](/img/structure/B3030019.png)


